molecular formula C24H34O6 B15130529 Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy-6-methyl-, (6alpha,11beta)-

Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy-6-methyl-, (6alpha,11beta)-

Cat. No.: B15130529
M. Wt: 418.5 g/mol
InChI Key: ZWEFPCOQVDIOJD-UHFFFAOYSA-N
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Description

Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy-6-methyl-, (6alpha,11beta)- is a complex organic compound with significant importance in various scientific fields. This compound is a derivative of pregnane, a steroid nucleus, and is characterized by its specific functional groups and stereochemistry. It is known for its biological activity and is often studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy-6-methyl-, (6alpha,11beta)- involves multiple steps, typically starting from a suitable steroid precursor. The process includes selective functional group modifications, such as hydroxylation, acetylation, and methylation, under controlled conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and protecting groups to ensure the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing batch or continuous flow reactors. The process is optimized for yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy-6-methyl-, (6alpha,11beta)- undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of hydroxyl groups may yield ketones, while reduction of carbonyl groups may produce secondary alcohols.

Scientific Research Applications

Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy-6-methyl-, (6alpha,11beta)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex steroids and organic molecules.

    Biology: Studied for its role in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The mechanism of action of Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy-6-methyl-, (6alpha,11beta)- involves its interaction with specific molecular targets and pathways. It may act on steroid receptors, modulating gene expression and influencing various biological processes. The compound’s effects are mediated through its binding to these receptors, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

    Pregn-4-ene-3,20-dione: A simpler steroid with fewer functional groups.

    11,17-Dihydroxy-6-methylpregn-4-ene-3,20-dione: Lacks the acetyl group at position 21.

    21-Acetoxy-11,17-dihydroxy-6-methylpregn-4-ene-3,20-dione: Similar structure but different stereochemistry.

Uniqueness

Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy-6-methyl-, (6alpha,11beta)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[2-(11,17-dihydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h10,13,16-17,19,21,27,29H,5-9,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEFPCOQVDIOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)(C(=O)COC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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